Product packaging for Sodium Nonane-1-sulfonate(Cat. No.:CAS No. 35192-74-6)

Sodium Nonane-1-sulfonate

Cat. No.: B152885
CAS No.: 35192-74-6
M. Wt: 231.31 g/mol
InChI Key: TVLXYUPYNWALAQ-UHFFFAOYSA-N
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Description

Significance of Sodium Alkyl Sulfonates in Chemical Sciences

Sodium alkyl sulfonates are a category of anionic surfactants widely utilized in both industrial and consumer products. ontosight.ai Their molecular structure, which includes a hydrophobic alkyl chain and a hydrophilic sulfonate group, allows them to reduce the surface tension of water, making them effective emulsifying, wetting, and foaming agents. ontosight.aitaylorandfrancis.com This has led to their extensive use in detergents, cleaning agents, and personal care items like shampoos and body washes. ontosight.ai

In industrial settings, their applications are diverse, ranging from textile manufacturing to oil recovery. ontosight.ai The chemical structure significantly influences their biodegradability; for instance, linear alkyl sulfonates are generally more biodegradable than their branched counterparts. taylorandfrancis.com Research has also delved into their tribological properties, where they can act as friction modifiers in emulsions, with their sulfonate groups interacting with charged metal surfaces. mdpi.com Furthermore, in the field of organic synthesis, sodium alkyl sulfonates serve as reagents in various chemical transformations, such as the construction of functional olefins. rsc.org The synthesis of these surfactants can be achieved through methods like the sulfonation of alkanes or the reaction of alkyl halides with sodium sulfite (B76179). ontosight.ai

Scope of Academic Inquiry into Sodium Nonane-1-sulfonate

This compound, a specific member of the sodium alkyl sulfonate family, has been the subject of focused academic and industrial research. A primary area of its application is in analytical chemistry, particularly as an ion-pair reagent in High-Performance Liquid Chromatography (HPLC). cymitquimica.comsigmaaldrich.comfishersci.comthermofisher.com In this capacity, it is added to the mobile phase to facilitate the separation of various charged molecules. sigmaaldrich.comsigmaaldrich.com Research has documented its use for the separation of compounds such as histidines, cefmatilen (B1668855) and its metabolites, and guanidino compounds. sigmaaldrich.comfishersci.comthermofisher.comsigmaaldrich.com

Beyond its role in chromatography, this compound has been employed in a variety of other scientific research applications. alfa-chemical.com It serves as a tool to investigate the effects of surfactants on biological and chemical systems, including studies on membrane permeability and the solubility of organic molecules. alfa-chemical.com Further research has utilized it to explore the relationship between lipoprotein-associated phospholipase A2 levels and coronary plaque volume and to assess the use of para-hydroxybenzoic acid as a buffer in capillary zone electrophoresis (CZE). fishersci.comsigmaaldrich.comsigmaaldrich.com Its utility as a molecular tool extends to a range of biochemical applications where its surfactant properties are required. moleculardepot.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

This table summarizes the key physical and chemical identifiers for this compound.

PropertyValueSource(s)
CAS Number 35192-74-6 cymitquimica.comnih.govgentaur.comsigmaaldrich.com
Molecular Formula C₉H₁₉NaO₃S nih.govgentaur.comangenechemical.com
Molecular Weight 230.30 g/mol moleculardepot.comnih.govsigmaaldrich.com
IUPAC Name sodium;nonane-1-sulfonate nih.gov
Synonyms Sodium 1-nonanesulfonate, 1-Nonanesulfonic acid sodium salt nih.govsigmaaldrich.com
Appearance White to off-white powder/solid cymitquimica.comsigmaaldrich.comontosight.ai
Melting Point >300 °C sigmaaldrich.comalfa-chemical.comsigmaaldrich.com
Solubility Soluble in water cymitquimica.comfishersci.comontosight.ai

Table 2: UV Absorbance Data for Ion Pair Chromatography

This table presents the maximum absorbance (Amax) at various wavelengths for this compound when used as a reagent in ion pair chromatography, indicating its suitability for UV detection in HPLC.

Wavelength (λ)Maximum Absorbance (Amax)Source(s)
210 nm 0.05 sigmaaldrich.comsigmaaldrich.com
220 nm 0.03 sigmaaldrich.comsigmaaldrich.com
230 nm 0.02 sigmaaldrich.comsigmaaldrich.com
260 nm 0.02 sigmaaldrich.comsigmaaldrich.com
500 nm 0.02 sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20NaO3S B152885 Sodium Nonane-1-sulfonate CAS No. 35192-74-6

Properties

CAS No.

35192-74-6

Molecular Formula

C9H20NaO3S

Molecular Weight

231.31 g/mol

IUPAC Name

sodium;nonane-1-sulfonate

InChI

InChI=1S/C9H20O3S.Na/c1-2-3-4-5-6-7-8-9-13(10,11)12;/h2-9H2,1H3,(H,10,11,12);

InChI Key

TVLXYUPYNWALAQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCS(=O)(=O)O.[Na]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Sodium Nonane 1 Sulfonate

General Synthesis Pathways for Alkyl Sulfonates

The synthesis of alkyl sulfonates, including sodium nonane-1-sulfonate, can be achieved through several established chemical routes. These pathways offer varying degrees of efficiency, substrate scope, and reaction conditions.

Sulfoxidation of Alkanes: This method involves the reaction of alkanes with a mixture of sulfur dioxide and oxygen, typically initiated by irradiation. wikipedia.org It allows for the direct conversion of a C-H bond to a C-SO3H group, which can then be neutralized to form the sulfonate salt.

Addition of Bisulfite to Alkenes: Terminal alkenes can react with sodium bisulfite, often under radical-initiated conditions, to yield the corresponding sodium alkane sulfonate. wikipedia.org This is a common industrial method for producing certain types of sulfonates.

Alkylation of Sulfites (Strecker Synthesis): A widely used laboratory and industrial method involves the reaction of an alkyl halide with a sulfite (B76179) salt, such as sodium sulfite. This nucleophilic substitution reaction, often catalyzed by a phase-transfer catalyst, directly forms the carbon-sulfur bond. A patent describing the synthesis of the related sodium octane-1-sulfonate (B1232041) uses bromooctane and anhydrous sodium sulfite in the presence of tetrapropylammonium (B79313) bromide as a phase-transfer catalyst. google.com

Oxidation of Thiols: Alkylsulfonic acids can be prepared by the strong oxidation of the corresponding thiols (R-SH). wikipedia.org Subsequent neutralization with a base like sodium hydroxide (B78521) yields the sodium alkyl sulfonate. This pathway is fundamental in the biosynthesis of taurine. wikipedia.org

Esterification of Alcohols: While this method produces sulfonate esters (R-SO2-OR') rather than sulfonate salts, it is a crucial related pathway. Alcohols are reacted with sulfonyl chlorides (R'SO2Cl) to form the sulfonate ester. wikipedia.orglibretexts.org To obtain the alkyl sulfonate salt, one would typically start from an alkyl alcohol, convert it to a halide, and then proceed with a method like the Strecker synthesis.

Table 1: Comparison of General Synthesis Pathways for Alkyl Sulfonates

PathwayTypical ReactantsKey FeaturesReference
SulfoxidationAlkane, Sulfur Dioxide, OxygenDirect C-H functionalization; often requires photochemical initiation. wikipedia.org
Addition to AlkenesTerminal Alkene, Sodium BisulfiteEffective for converting olefins to sulfonates; often uses radical initiators. wikipedia.org
Alkylation of SulfiteAlkyl Halide, Sodium SulfiteVersatile nucleophilic substitution; can be enhanced with phase-transfer catalysts. google.com
Oxidation of ThiolsThiol, Oxidizing AgentForms the sulfonic acid, which is then neutralized. wikipedia.org

Targeted Synthetic Approaches for this compound

The most direct and common laboratory synthesis for this compound is a variation of the Strecker sulfite synthesis, which involves the nucleophilic substitution of a 1-halononane with sodium sulfite.

A representative procedure for a similar compound, sodium octane-1-sulfonate, provides a clear template for this synthesis. google.com The reaction proceeds by heating 1-bromononane (B48978) (as the analog to bromooctane) with an aqueous solution of sodium sulfite. To facilitate the reaction between the water-insoluble alkyl halide and the aqueous sulfite solution, a phase-transfer catalyst is often employed. The reaction mixture is typically refluxed for an extended period to ensure complete conversion. google.com After the reaction, the product is isolated by evaporating the water, and the resulting solid is purified by extraction and recrystallization to yield pure this compound. google.com

Table 2: Representative Synthesis of an Alkyl Sulfonate via Alkylation

Reactant 1Reactant 2Catalyst/SolventGeneral ConditionsReference
1-Bromononane (analog)Sodium SulfitePhase-Transfer Catalyst (e.g., Tetrapropylammonium bromide) / WaterReflux for 16-24 hours google.com

Derivatization Strategies for Functional Modification

The chemical structure of this compound allows for its derivatization into other useful chemical entities. Functional modification can target either the sulfonate group itself or the nonyl alkyl chain.

One significant derivatization is the conversion of sulfonates into sulfonyl fluorides. rsc.org A one-pot synthesis has been developed that transforms sodium sulfonates into sulfonyl fluorides using cyanuric chloride and a fluoride (B91410) source like potassium bifluoride (KHF2). rsc.orgresearchgate.net This transformation is valuable because sulfonyl fluorides are important motifs in chemical biology and medicinal chemistry, acting as covalent probes for proteins. rsc.org For instance, nonane-1-sulfonyl fluoride, derived from this compound, could be investigated as a potential inhibitor for enzymes like lipoprotein lipase. rsc.org

Another derivatization strategy involves using the alkyl sulfonate group as a leaving group in cross-coupling reactions. Nickel-catalyzed cross-electrophile coupling reactions can be used to form C-C bonds by reacting alkyl sulfonates with aryl or vinyl electrophiles. rsc.org This allows the nonane (B91170) alkyl chain to be attached to various other molecular scaffolds, demonstrating the utility of the sulfonate as a reactive handle for further molecular construction. rsc.org

Derivatization is also a key strategy in analytical chemistry. For the quantitative analysis of certain alkyl sulfonates that are potential genotoxic impurities in pharmaceuticals, derivatization is used to enhance detection sensitivity in methods like high-performance liquid chromatography (HPLC). semanticscholar.org For example, reagents can be used to tag the sulfonate, making it more easily detectable. semanticscholar.org

Table 3: Examples of Derivatization Reactions for Alkyl Sulfonates

Starting MaterialReagentsProductPurposeReference
Sodium Alkyl SulfonateCyanuric chloride, KHF2Alkyl Sulfonyl FluorideSynthesis of covalent biological probes/inhibitors. rsc.org
Alkyl SulfonateAryl/Vinyl Electrophile, Ni-catalystAlkyl-Aryl/Vinyl CompoundC-C bond formation, molecular construction. rsc.org
Alkyl Sulfonate (analyte)Derivatization Agent (e.g., for HPLC)Tagged Alkyl SulfonateEnhance sensitivity for quantitative analysis. semanticscholar.org

Structure-Synthesis Relationships in Nonane Sulfonate Analogs

The synthetic approach to making analogs of nonane sulfonate is highly dependent on the specific structure of the desired analog. Modifications to the nine-carbon chain, such as introducing branching, unsaturation, or other functional groups, dictate the most viable synthetic pathway.

For simple, linear, saturated analogs like sodium undecane-1-sulfonate or sodium heptane-1-sulfonate, the direct alkylation of sodium sulfite with the corresponding 1-bromoalkane remains the most straightforward method.

However, if an analog contains functional groups sensitive to the conditions of direct sulfonation or alkylation (e.g., esters, certain heterocycles), a different strategy is required. For instance, in the synthesis of complex molecules containing a bicyclo[3.2.2]nonane core, the synthetic design involves multi-step sequences where functional groups are introduced selectively. nih.govtau.ac.il If a sulfonate group were to be incorporated into such a complex structure, it would likely be introduced late in the synthesis from a precursor alcohol or halide to avoid interference with earlier steps.

The synthesis of analogs with the sulfonate group at a secondary carbon (e.g., sodium nonane-2-sulfonate) would require a different starting material, such as 2-bromononane. The regioselectivity of the synthesis is therefore directly controlled by the choice of the starting halide.

Furthermore, the introduction of structural complexity, such as in 2,8-dioxabicyclo[3.3.1]nonane derivatives, relies on carefully planned multi-step syntheses involving sequential additions of nucleophilic and electrophilic moieties. mdpi.com The relationship between the target structure and the synthetic plan is crucial; the complexity of the target dictates a move away from simple one-pot syntheses toward more controlled, sequential strategies to build the desired molecular architecture. mdpi.com

Table 4: Structure-Synthesis Relationships for Nonane Sulfonate Analogs

Analog Structure FeatureSynthetic ConsiderationExample Synthetic Route
Linear Chain (e.g., C7-C11)Direct synthesis is efficient.Alkylation of sodium sulfite with the corresponding 1-bromoalkane.
Internal Sulfonate (e.g., on C-2)Regioselectivity is key.Use of a secondary halide (e.g., 2-bromononane) as the starting material.
Additional Functional GroupsProtection/deprotection or late-stage functionalization may be needed.Synthesize a functionalized alcohol, convert to a halide, then react with sulfite.
Complex Bicyclic CoreRequires multi-step, convergent synthesis.Sequential addition reactions to build the core, followed by sulfonate installation. mdpi.com

Spectroscopic and Advanced Analytical Characterization of Sodium Nonane 1 Sulfonate

Vibrational Spectroscopy (e.g., FTIR) for Sulfonate Group Confirmation

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a fundamental technique for the structural confirmation of Sodium Nonane-1-sulfonate, primarily through the identification of its characteristic functional groups. The most prominent of these is the sulfonate group (-SO₃⁻), which exhibits strong and distinct absorption bands in the infrared spectrum.

The analysis of this compound via FTIR reveals strong absorption peaks corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds within the sulfonate head group. researchgate.net These are typically observed in the regions of 1030-1080 cm⁻¹ and 1150-1230 cm⁻¹, respectively. The presence of these intense bands provides clear evidence for the sulfonate moiety. Another key vibrational mode is the S-O stretching, which can also be identified.

In addition to the sulfonate group vibrations, the FTIR spectrum will also display characteristic peaks for the non-polar alkyl chain. These include the C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending (scissoring and rocking) vibrations around 1465 cm⁻¹ and 720 cm⁻¹, respectively. The spectrum for sodium heptane (B126788) sulfonate, a shorter-chain homologue, shows a strong S=O stretching frequency around 1193 cm⁻¹, which provides a comparative reference. researchgate.net Publicly available spectral data for this compound confirms these characteristic absorptions. nih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2955, ~2925, ~2855Asymmetric & Symmetric C-H StretchAlkyl Chain (-CH₃, -CH₂-)
~1465C-H Bend (Scissoring)Alkyl Chain (-CH₂-)
~1150 - 1230Asymmetric S=O StretchSulfonate (-SO₃⁻)
~1030 - 1080Symmetric S=O StretchSulfonate (-SO₃⁻)

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR, film cast from water). nih.gov

Solution-State Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR)

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise chemical structure of this compound in solution. ¹H NMR, or proton NMR, provides detailed information about the hydrogen atoms in the molecule, confirming the structure of the nine-carbon alkyl chain and its attachment to the sulfonate group.

In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the different types of protons along the alkyl chain. nih.gov The terminal methyl group (-CH₃) protons at the end of the hydrophobic tail appear as a triplet at the most upfield position (lowest chemical shift), typically around 0.8-0.9 ppm. The methylene (B1212753) (-CH₂-) groups along the chain produce a complex multiplet in the region of approximately 1.2-1.8 ppm.

The methylene group protons adjacent to the sulfonate group (α-protons) are the most deshielded due to the electron-withdrawing effect of the sulfonate moiety. These protons, therefore, resonate at the most downfield position for the alkyl chain, typically appearing as a triplet around 2.8-3.0 ppm. The integration of these signals corresponds to the number of protons in each chemical environment (3H for the terminal methyl, 2H for each methylene group), further confirming the structure. Studies on similar alkyl sulfonate surfactants show that chemical shifts can be influenced by concentration and micelle formation. researchgate.netacs.org For referencing in aqueous solutions, sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is often used. ucsb.edu

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionChemical StructurePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-9CH₃ -(CH₂)₇-SO₃⁻Na⁺~0.88Triplet (t)3H
H-2 to H-8CH₃-(CH₂)₇ -SO₃⁻Na⁺~1.2-1.8Multiplet (m)14H
H-1CH₃-(CH₂)₇-CH₂ -SO₃⁻Na⁺~2.9Triplet (t)2H

Note: Spectra are typically recorded in D₂O. Chemical shifts are approximate and can be influenced by solvent and concentration.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to assess its purity. The technique works by ionizing the compound and then separating the ions based on their mass-to-charge ratio (m/z).

For this compound (C₉H₁₉NaO₃S), the calculated molecular weight is approximately 230.30 g/mol . nih.gov In mass spectrometry, the molecule can be observed in different forms. In negative ion mode electrospray ionization (ESI-MS), the deprotonated molecule, the nonane-1-sulfonate anion [C₉H₁₉SO₃]⁻, would be detected at an m/z corresponding to its mass (approximately 207.1). In positive ion mode, adducts with sodium may be observed, such as [C₉H₁₉SO₃Na₂]⁺.

Tandem mass spectrometry (MS/MS) can be used for further structural confirmation. libretexts.org Fragmentation of the parent ion provides characteristic daughter ions. For alkyl sulfonates, a common fragmentation pathway involves the loss of sulfur dioxide (SO₂) or the entire sulfonate group. aaqr.org For instance, fragmentation of the [C₉H₁₉SO₃]⁻ ion could lead to characteristic fragments that help to confirm the structure of the alkyl chain. The high sensitivity and specificity of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) make them ideal for detecting and quantifying this compound, even in complex matrices. nih.govnih.gov

Table 3: Key Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₉H₁₉NaO₃S
Molecular Weight230.30 g/mol nih.gov
Exact Mass230.0953 Da nih.gov
Expected [M-Na]⁻ Ion (m/z)~207.1
Expected [M+Na]⁺ Ion (m/z)~253.1

Other Chromatographic and Electrophoretic Characterization Techniques

Beyond the core spectroscopic methods, various chromatographic and electrophoretic techniques are crucial for the comprehensive characterization and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase mode, is widely used for the analysis of surfactants. This compound itself is frequently employed as an ion-pair reagent in HPLC to facilitate the separation of basic and cationic compounds. sigmaaldrich.comsigmaaldrich.com This same principle allows for its own analysis. When analyzing this compound, it can be separated from impurities or other components in a mixture. Detection is often achieved using a UV detector at a low wavelength or, more universally, with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS). tcichemicals.com

Capillary Electrophoresis (CE): Capillary electrophoresis is another powerful technique for the analysis of charged species like this compound. nih.govacs.org In capillary zone electrophoresis (CZE), ions migrate through a capillary under the influence of an electric field, and their separation is based on differences in their charge-to-size ratio. This method is noted for its high efficiency and minimal sample consumption. Studies have utilized this compound in CZE experiments, demonstrating the applicability of this technique for its analysis. ottokemi.comfishersci.co.uksigmaaldrich.com Coupling CE with mass spectrometry (CE-MS) can provide even greater analytical power, though signal suppression by anionic surfactants can be a challenge that requires specialized method development. nih.govacs.org

These separation techniques are vital for quality control, allowing for the quantification of the main component and the detection of potential impurities, such as isomers or homologs with different alkyl chain lengths. chromedia.org

Solution Chemistry and Aggregation Phenomena of Sodium Nonane 1 Sulfonate

Micelle Formation in Aqueous Systems

In an aqueous environment, below the CMC, sodium nonane-1-sulfonate molecules exist predominantly as individual ions, or monomers. As the concentration increases and reaches the CMC, the hydrophobic nonane (B91170) tails of the surfactant ions begin to aggregate to minimize their contact with water, while the hydrophilic sulfonate head groups remain exposed to the aqueous phase. This spontaneous self-assembly results in the formation of micelles, which are dynamic, roughly spherical aggregates. The formation of micelles leads to abrupt changes in various physical and chemical properties of the solution, a phenomenon that is leveraged for the determination of the CMC. aimspress.com

The critical micelle concentration is a crucial parameter that defines the onset of micelle formation. nih.gov Its determination can be achieved through various experimental techniques that monitor a physical property of the surfactant solution as a function of its concentration. aimspress.comnih.gov A distinct break or change in the slope of the plotted data indicates the CMC. jcsp.org.pk

Surface tension measurement is one of the most common methods for determining the CMC of surfactants. aimspress.com As the concentration of this compound increases in an aqueous solution, the surfactant molecules adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. scielo.br This decrease continues until the interface becomes saturated with surfactant monomers. At this point, any further addition of the surfactant leads to the formation of micelles in the bulk of the solution rather than further accumulation at the interface. Consequently, the surface tension of the solution remains relatively constant above this concentration. scielo.br The concentration at which this plateau begins is identified as the CMC. aimspress.com The relationship between surface tension and the logarithm of the surfactant concentration is typically plotted, and the CMC is determined from the break in the curve. nih.gov

Table 1: Hypothetical Surface Tension Data for this compound

Concentration (mol/L)Surface Tension (mN/m)
0.00168.5
0.00562.1
0.01055.3
0.02047.8
0.03041.2
0.04038.0
0.05037.9
0.06037.8

Note: This table presents illustrative data. Actual experimental values may vary.

Table 2: Hypothetical Electrical Conductivity Data for this compound

Concentration (mol/L)Electrical Conductivity (µS/cm)
0.001150
0.005350
0.010600
0.0201100
0.0301550
0.0401800
0.0501950
0.0602100

Note: This table presents illustrative data. Actual experimental values may vary.

Fluorescence spectroscopy offers a highly sensitive method for determining the CMC, utilizing a hydrophobic fluorescent probe that exhibits different fluorescence characteristics in different environments. avantiresearch.com Probes like pyrene (B120774) are often used because their fluorescence emission spectra are sensitive to the polarity of their microenvironment. avantiresearch.comnih.gov In an aqueous solution below the CMC, the hydrophobic probe resides in the polar aqueous environment. Upon micelle formation, the probe preferentially partitions into the nonpolar, hydrophobic core of the micelles. avantiresearch.com This change in the microenvironment leads to a significant alteration in the fluorescence spectrum of the probe, such as a change in the ratio of the intensities of certain vibronic peaks (e.g., the I₁/I₃ ratio for pyrene). nih.gov By plotting this spectral parameter against the surfactant concentration, a sigmoidal curve is typically obtained, and the inflection point is taken as the CMC. rsc.org

Table 3: Hypothetical Fluorescence Intensity Ratio (I₁/I₃) of Pyrene with this compound

Concentration (mol/L)I₁/I₃ Ratio
0.0011.85
0.0051.83
0.0101.80
0.0201.75
0.0301.50
0.0401.25
0.0501.24
0.0601.23

Note: This table presents illustrative data. Actual experimental values may vary.

Light scattering techniques, particularly dynamic light scattering (DLS), are powerful tools for studying micelle formation and characterizing micellar size. malvernpanalytical.com DLS measures the diffusion coefficient of particles in a solution, which is related to their hydrodynamic radius via the Stokes-Einstein equation. acs.org Below the CMC, the scattering intensity is low as it arises from small, individual surfactant monomers. As micelles form, there is a significant increase in the intensity of scattered light due to the larger size of the micellar aggregates. aimspress.com A plot of the scattered light intensity versus the surfactant concentration will show a sharp increase at the CMC. aimspress.com Furthermore, DLS can provide information on the size and size distribution of the micelles formed above the CMC. malvernpanalytical.com For ionic surfactants, the measured diffusion coefficient can be influenced by electrostatic interactions between the charged micelles and counterions. researchgate.netacs.org

Table 4: Hypothetical DLS Data for this compound

Concentration (mol/L)Scattered Light Intensity (kcps)Z-Average Diameter (nm)
0.00115-
0.00520-
0.01025-
0.02030-
0.0302503.5
0.0405003.6
0.0507503.6
0.06010003.7

Note: This table presents illustrative data. Actual experimental values may vary. "kcps" stands for kilo counts per second.

Electrochemical methods beyond simple conductivity measurements can also be employed to characterize the micellization of ionic surfactants like this compound. Techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can provide insights into the behavior of the surfactant at electrode surfaces and in the bulk solution. arxiv.org The presence of micelles can influence the electrochemical response of redox-active probes. For instance, the diffusion of an electrochemical probe to the electrode surface can be affected by its interaction with or encapsulation within micelles, leading to changes in the measured current or impedance. acs.org These changes can be correlated with the surfactant concentration to determine the CMC. While not as common as the previously mentioned techniques for routine CMC determination, electrochemical methods can offer additional information about the interactions and dynamics within the micellar system. ccspublishing.org.cn

Influence of Environmental Factors on Micellization

The effect of temperature on the micellization of ionic surfactants like this compound in aqueous solutions is typically non-monotonic. jsirjournal.com For many ionic surfactants, the plot of CMC versus temperature exhibits a characteristic U-shape, with a minimum CMC at a specific temperature (Tmin), often around 25-30°C. researchgate.netajchem-a.comacs.org

This behavior is the result of two opposing temperature-dependent effects on the thermodynamics of micellization:

Hydrophobic Hydration: At lower temperatures, increasing the temperature disrupts the structured water molecules (often described as "iceberg" structures) that form around the hydrophobic nonyl (C9) chain of the surfactant monomer. This release of ordered water into the bulk is entropically favorable and promotes the aggregation of the hydrophobic tails into a micellar core, thus lowering the CMC. nih.gov

Molecular Motion and Solubility: As the temperature continues to increase beyond Tmin, the increased kinetic energy of the surfactant monomers enhances their solubility in the aqueous phase. This thermal agitation can disrupt the formation of stable micelles, leading to an increase in the CMC. researchgate.net

Therefore, micellization is initially favored by an increase in temperature up to Tmin, after which it is disfavored. For this compound, a short-chain anionic surfactant, this minimum is expected to be observed, a behavior consistent with similar homologous series like sodium dodecyl sulfate (B86663) (SDS). ajchem-a.com

Interactive Table: Representative Temperature Dependence of CMC for this compound

This table presents typical expected values for an anionic surfactant of this type to illustrate the general trend. Actual experimental values may vary.

Temperature (°C)Expected CMC (mmol/L)
1048.5
2046.2
2545.8
3046.0
4047.1
5048.9

The addition of electrolytes, such as simple salts like sodium chloride (NaCl), has a pronounced effect on the micellization of ionic surfactants. For this compound, increasing the ionic strength of the solution leads to a significant decrease in the CMC. jsirjournal.comput.ac.ir

This phenomenon is primarily driven by the reduction of electrostatic repulsion between the negatively charged sulfonate head groups at the surface of the micelle. In an electrolyte-free solution, these repulsive forces oppose the aggregation of monomers, resulting in a higher CMC. When an electrolyte is added, the cations (e.g., Na⁺ from NaCl) form an ionic atmosphere around the anionic head groups. This cloud of counter-ions effectively shields the electrostatic repulsion, allowing the surfactant monomers to aggregate more easily and at a lower bulk concentration. core.ac.ukorientjchem.org

The relationship between the CMC of an ionic surfactant and the total counter-ion concentration ([Ctotal]) in the presence of an added 1:1 electrolyte can often be described by the linear Corrin-Harkins equation:

log(CMC) = A - B * log([Ctotal])

where A and B are constants for a given surfactant at a specific temperature. This relationship demonstrates the predictable nature of the salt's effect on reducing the CMC. The magnitude of this effect also depends on the valency of the counter-ion; for instance, a divalent cation like Ca²⁺ would be more effective at shielding the charge and lowering the CMC than a monovalent cation like Na⁺. jsirjournal.com

Interactive Table: Representative Effect of NaCl on the CMC of this compound at 25°C

This table provides illustrative values based on the established principles for anionic surfactants. Specific experimental results could differ.

NaCl Concentration (mol/L)Expected CMC (mmol/L)
0.0045.8
0.0125.1
0.0511.5
0.107.0
0.204.2

The presence of water-miscible organic cosolvents, such as short-chain alcohols (e.g., ethanol, propanol) or glycols, generally leads to an increase in the critical micelle concentration of this compound. researchgate.netresearchgate.net This effect stems from two primary mechanisms:

Cosolvent Partitioning: Some organic cosolvent molecules can partition into the micelle itself, particularly in the outer palisade layer near the head groups. This incorporation can alter the geometry and stability of the micelle, potentially disrupting the optimal packing of surfactant molecules and thus disfavoring micellization. google.com

The extent of the CMC increase depends on the type and concentration of the cosolvent. More hydrophobic cosolvents tend to have a more significant impact on increasing the CMC.

Thermodynamics of Micellization Processes

The spontaneous formation of micelles is governed by fundamental thermodynamic principles. The process can be described by the changes in standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. wikipedia.orgresearchgate.net

The standard Gibbs free energy of micellization for an ionic surfactant can be approximated by the equation:

ΔG°mic ≈ RT ln(XCMC)

where R is the gas constant, T is the absolute temperature, and XCMC is the critical micelle concentration expressed as a mole fraction. Since micellization is a spontaneous process, ΔG°mic is always negative. ajchem-a.com

The relationship between these thermodynamic parameters is given by the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

For this compound, as with most simple ionic surfactants, the primary driving force for micellization is a large, positive entropy change (ΔS°mic > 0). scribd.comumcs.pl This positive entropy does not arise from the ordering of surfactant molecules into a micelle (which is an entropically unfavorable process), but rather from the release of highly ordered water molecules that solvate the hydrophobic tails of the individual surfactant monomers. This phenomenon is the cornerstone of the hydrophobic effect. umcs.pl

The enthalpy of micellization (ΔH°mic) is often small and can be either positive (endothermic) or negative (exothermic), depending on the temperature. It reflects the balance of energy changes from the transfer of the alkyl chain out of water and the changes in head group interactions upon aggregation. A phenomenon known as enthalpy-entropy compensation is frequently observed, where a linear relationship exists between ΔH°mic and ΔS°mic for a series of related surfactants or for a single surfactant under varying conditions. ajchem-a.comresearchgate.net

Interactive Table: Representative Thermodynamic Parameters for this compound Micellization in Aqueous Solution at 25°C

These values are representative for a typical anionic surfactant of this chain length and are calculated based on established models. ajchem-a.com

Thermodynamic ParameterRepresentative ValueUnit
ΔG°mic-30 to -35kJ/mol
ΔH°mic-1 to +2kJ/mol
TΔS°mic+31 to +37kJ/mol

Micellar Structure and Morphology in Aqueous Solutions

In aqueous solutions, this compound molecules aggregate to form micelles with specific structures and morphologies that minimize the unfavorable contact between their hydrophobic tails and water. The geometry of these aggregates is largely determined by the surfactant's packing parameter (P), which relates the volume of the hydrophobic tail (V), the cross-sectional area of the head group at the micelle surface (a0), and the length of the tail (lc). umcs.pl

For a single-chain ionic surfactant like this compound in a dilute aqueous solution just above the CMC, the packing parameter favors the formation of spherical micelles . umcs.plaimspress.com In this arrangement, the nonyl chains form a liquid-like hydrocarbon core, while the anionic sulfonate head groups populate the surface, creating a negatively charged exterior that is hydrated by water molecules.

As the surfactant concentration increases significantly above the CMC, or upon the addition of electrolytes, the morphology of the micelles can change. The added salt reduces the repulsion between the head groups, increasing the effective packing parameter. This can induce a sphere-to-rod transition, leading to the formation of larger cylindrical or worm-like micelles . rsc.org

Solubilization Mechanisms within Micellar Systems (e.g., Hydrophobic Compounds)

A key characteristic of micellar solutions is their ability to dissolve, or solubilize, substances that are normally insoluble in the bulk solvent. The micelles of this compound act as nanoscale hosts for a variety of nonpolar and weakly polar molecules. This process of micellar solubilization is fundamental to applications such as detergency and drug delivery. google.comnih.gov

The primary mechanism of solubilization for hydrophobic compounds, such as alkanes, oils, or aromatic hydrocarbons, involves their incorporation into the nonpolar, liquid-like core of the micelle. nih.gov This provides a thermodynamically favorable environment for the hydrophobic "solubilizate," sequestering it from the surrounding aqueous phase.

The precise location of a solubilized molecule within the micelle depends on its polarity:

Nonpolar Compounds: Molecules with very low polarity, such as n-alkanes, are solubilized deep within the hydrocarbon core to maximize their distance from the aqueous interface.

Slightly Polar Compounds: Molecules with some polarity, such as aromatic hydrocarbons or long-chain alcohols, may orient themselves in the "palisade" layer of the micelle. This region is still within the hydrophobic domain but is closer to the charged head groups at the micelle-water interface. nih.govresearchgate.net

The formation of these swollen micelles, containing the solubilized compound, results in a thermodynamically stable, isotropic solution. The maximum amount of a substance that can be solubilized is known as the molar solubilization ratio (MSR), which typically increases linearly with surfactant concentration above the CMC.

Pre-micellization Phenomena in Surfactant Solutions

In the study of surfactant solution chemistry, the transition from a solution of individual monomers to one containing well-defined micelles is not always abrupt at the critical micelle concentration (CMC). The region of concentration below the CMC can exhibit complex behavior characterized by the formation of small, transient aggregates. This phenomenon, known as pre-micellization, represents the initial stages of self-assembly for surfactant molecules like this compound.

The concept of pre-micellar aggregation has been a subject of scientific discussion for decades. Early observations from conductance studies, transference numbers, and osmotic coefficients of dilute surfactant solutions suggested the existence of molecular association at concentrations below the conventionally determined CMC. jetir.org More recent investigations using sensitive techniques such as high-resolution nuclear magnetic resonance (NMR) spectroscopy have provided further evidence supporting the formation of pre-micellar aggregates, sometimes at concentrations as low as one-quarter of the CMC. jetir.org

For anionic surfactants such as this compound, pre-micellization is thought to begin with the formation of dimers, trimers, and other small oligomers. The primary driving force for this initial association is the hydrophobic effect—the tendency of the nonpolar nonyl chains to minimize their contact with water molecules. This association is counteracted by the electrostatic repulsion between the negatively charged sulfonate head groups and the loss of entropy associated with constraining the monomers into an aggregate.

These pre-micellar aggregates are typically much smaller and more dynamic than the larger, more stable micelles that form above the CMC. Their size and concentration gradually increase as the total surfactant concentration approaches the CMC. The existence of these aggregates can influence various physicochemical properties of the solution, including conductivity, surface tension, and the solubilization of nonpolar substances, even before the sharp change observed at the CMC.

Research on homologous series of sodium alkyl sulfonates has shown that the tendency for aggregation, both pre-micellar and micellar, is strongly dependent on the length of the alkyl chain. psu.edu As the hydrophobic tail becomes longer, the driving force for aggregation increases, leading to a lower CMC and potentially more significant pre-micellar association. The nine-carbon chain of this compound places it in a category of surfactants where such aggregation phenomena are prominent.

The study of these pre-micellar clusters is crucial for understanding the fundamental mechanisms of surfactant self-assembly and for applications where low concentrations of surfactants are used. The presence of these small aggregates can affect reaction rates in solution, acting as catalysts or inhibitors by providing localized microenvironments that differ from the bulk solution.

Detailed Research Findings

Detailed studies on various surfactant systems have provided insights into the nature of pre-micellar aggregates. While specific data on this compound is often embedded within broader studies of sulfonate surfactants, the general findings are applicable.

Conductometric Studies: Conductivity measurements are a primary tool for investigating micellization. In the pre-micellar region, deviations from the expected linear behavior of a simple electrolyte solution can be interpreted as evidence of ion pairing and the formation of small, charged aggregates. For weak electrolyte surfactants in non-aqueous solvents like formamide, the behavior below the CMC can be explained using models that account for dissociation equilibrium, indicating that not all monomers are fully dissociated. neliti.com

Spectroscopic Investigations: Techniques like electron paramagnetic resonance (EPR) spectroscopy, using spin labels, have been employed to study the micellization process of sodium alkyl sulfonates. psu.edu These studies reveal changes in the microenvironment of the probe molecule as a function of surfactant concentration. Gradual changes below the CMC can indicate the formation of pre-micellar aggregates, which alter the mobility and polarity sensed by the probe. The data show that the interaction between the probe and the aggregates strengthens as the surfactant's alkyl chain length increases, suggesting a more defined hydrophobic core even in the pre-micellar aggregates of longer-chain sulfonates. psu.edu

The following table presents comparative data on the critical micelle concentration (CMC) and other thermodynamic parameters for sodium alkyl sulfonates and related surfactants. This data provides context for the aggregation behavior of this compound, illustrating how properties like alkyl chain length influence the propensity for self-assembly.

SurfactantMethodTemperature (°C)CMC (mM)Additional Notes
Sodium Hexyl Sulfonate EPRNot Specified~430Studied as part of a homologous series. psu.edu
Sodium Octyl Sulfonate EPRNot Specified~130The variation of EPR parameters upon micellization increases with chain length. psu.edu
Sodium Decyl Sulfonate EPRNot Specified~33Demonstrates stronger probe-micelle interaction compared to shorter chains. psu.edu
Sodium Dodecyl Sulfate (SDS) ITC258.13A standard anionic surfactant for comparison; enthalpy of micellization determined as -2.5 kJ/mol. tainstruments.com
Sodium Dodecylbenzene Sulfonate (SDBS) Surface TensionNot Specified0.79 - 1.2CMC value depends on purity and branching of the alkyl chain. researchgate.net
Sodium Nonanesulfonate Not SpecifiedNot SpecifiedNot Explicitly StatedEvaluated as a lipid-mimicking anionic detergent in a study with phospholipids. researchgate.net

This table is generated based on data from multiple research sources to provide a comparative overview. EPR refers to Electron Paramagnetic Resonance; ITC refers to Isothermal Titration Calorimetry.

These findings collectively support a model where surfactant self-assembly is a gradual process. For this compound, this implies that even at concentrations below its formal CMC, the solution is not merely composed of isolated monomers but contains a dynamic population of small aggregates that are precursors to the larger, more stable micelles.

Interfacial Science and Surface Activity of Sodium Nonane 1 Sulfonate

Surface Tension Reduction at Air-Liquid Interfaces

The effectiveness of a surfactant in reducing surface tension is often characterized by its critical micelle concentration (CMC). The CMC is the concentration at which the interface becomes saturated with surfactant molecules, and any further addition results in the formation of micelles in the bulk solution. wikipedia.orgarxiv.org Below the CMC, the surface tension of the solution decreases with increasing surfactant concentration. Once the CMC is reached, the surface tension remains relatively constant at its minimum value. wikipedia.orgarxiv.org The addition of inorganic salts, such as sodium chloride, can further enhance the surface tension reduction by decreasing the electrostatic repulsion between the anionic sulfonate headgroups, allowing for a more compact packing of the surfactant molecules at the interface. mdpi.com

Table 1: Physicochemical Properties of Sodium Nonane-1-sulfonate

PropertyValueSource
Molecular FormulaC9H19NaO3S chemicalbook.com
Molecular Weight230.3 g/mol moleculardepot.comnih.gov
AppearanceWhite to off-white powder cymitquimica.com
Water SolubilitySoluble chemicalbook.com

This table provides a summary of the key physicochemical properties of this compound.

Adsorption Behavior at Fluid-Fluid Interfaces

The adsorption of this compound at fluid-fluid interfaces, such as the air-water or oil-water interface, is a spontaneous process driven by the reduction in the free energy of the system. acs.org The extent of adsorption is described by an adsorption isotherm, which relates the concentration of the surfactant at the interface to its concentration in the bulk solution at a constant temperature. acs.org

Several models can be used to describe the adsorption isotherm, including the Langmuir, Freundlich, and Sips models. acs.org The choice of model depends on the specific system and the interactions between the surfactant molecules at the interface. For ionic surfactants like this compound, the adsorption process can be complex, often exhibiting different regions in the isotherm corresponding to different stages of adsorption. columbia.edu Initially, at low concentrations, the surfactant molecules adsorb as individual ions. As the concentration increases, lateral interactions between the adsorbed hydrocarbon chains can lead to the formation of two-dimensional aggregates at the interface, known as hemimicelles or admicelles, resulting in a significant increase in adsorption. acs.orgcolumbia.edu

The adsorption behavior is influenced by factors such as the nature of the fluid phases, temperature, pH, and the presence of electrolytes. columbia.edu The structure of the surfactant molecule itself, including the length of the alkyl chain and the nature of the headgroup, also plays a crucial role in its adsorption characteristics. aip.org

Interfacial Tension Phenomena in Multi-Phase Systems (e.g., Oil-Water)

In multi-phase systems, particularly oil-water systems, this compound acts as an effective agent for reducing interfacial tension. cymitquimica.commoleculardepot.com The amphiphilic nature of the surfactant allows it to position itself at the oil-water interface, with its hydrophobic tail extending into the oil phase and its hydrophilic head remaining in the aqueous phase. This reduces the thermodynamically unfavorable contact between the two immiscible liquids, thereby lowering the interfacial tension. nih.govnih.gov

The ability to achieve ultra-low interfacial tension is of significant interest in applications such as enhanced oil recovery. psu.edu The effectiveness of this compound in reducing interfacial tension is dependent on its concentration, the type of oil, the salinity of the aqueous phase, and the temperature. nih.govpsu.edu The presence of electrolytes can significantly impact the interfacial tension by screening the electrostatic repulsion between the ionic headgroups, leading to a more tightly packed surfactant monolayer at the interface. nih.gov Molecular dynamics simulations have been employed to study the orientation and arrangement of similar sulfonate surfactants at the oil-water interface, providing insights into the molecular mechanisms responsible for interfacial tension reduction. aip.org

Emulsification and Dispersant Mechanisms in Colloidal Systems

The ability of this compound to lower interfacial tension makes it an effective emulsifier and dispersant in colloidal systems. cymitquimica.com Emulsions are dispersions of one liquid in another immiscible liquid, while dispersions involve solid particles suspended in a liquid. 182.160.97acs.org

This compound facilitates the formation of emulsions by reducing the energy required to create new interfacial area between the oil and water phases. google.com Once an emulsion is formed, the adsorbed layer of surfactant at the oil-water interface provides a stabilizing barrier that prevents the droplets from coalescing. This stabilization can occur through several mechanisms, including electrostatic repulsion between the charged headgroups of the adsorbed surfactant molecules and the creation of a mechanical barrier. researchgate.net

As a dispersant, this compound adsorbs onto the surface of solid particles, preventing them from aggregating or settling out of the liquid medium. The hydrophilic sulfonate groups extend into the aqueous phase, creating a hydration layer and electrostatic repulsion between the particles, thus maintaining a stable dispersion. cymitquimica.com The effectiveness of this compound as an emulsifier or dispersant is influenced by its concentration, the properties of the dispersed and continuous phases, and the presence of other components in the system. purdue.edu

Applications in Separation Science with Sodium Nonane 1 Sulfonate

Ion-Pair Chromatography (IPC) Methodology

Ion-pair chromatography is a technique used in reversed-phase HPLC to separate ionic and highly polar compounds. Sodium nonane-1-sulfonate is a versatile reagent widely employed in this methodology. chemimpex.com It acts as an effective ion-pairing agent, improving the resolution of complex mixtures in various analytical applications. chemimpex.com

Role as a Mobile Phase Additive and Ion-Pair Reagent

This compound is frequently added to the mobile phase in HPLC. tcichemicals.comtcichemicals.com In this capacity, it serves as an ion-pair reagent. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The fundamental principle of ion-pair chromatography involves the addition of a reagent, such as this compound, to the mobile phase. This reagent contains a counter-ion that pairs with the ionic analyte. shimadzu.com

The formation of this ion pair effectively neutralizes the charge of the analyte, increasing its hydrophobicity and allowing it to be retained by the nonpolar stationary phase of a reversed-phase HPLC column. shimadzu.com The strength of the retention is influenced by the length of the alkyl chain of the sulfonate; a longer chain, as in nonane-1-sulfonate, generally leads to greater retention. shimadzu.comscientificlabs.co.uk

Separation of Charged Analytes in High-Performance Liquid Chromatography (HPLC)

This compound is instrumental in the separation of a wide array of charged analytes by HPLC. tcichemicals.comtcichemicals.com Its ability to form ion pairs with cationic species makes it particularly suitable for their analysis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Amino Acids and Peptides (e.g., Histidines)

The separation of amino acids and peptides, which are often charged molecules, can be significantly improved using this compound in the mobile phase. scispace.comnih.gov For instance, it is noted as an ion-pair reagent used in the separation of histidines by HPLC. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The intrinsic charge of amino acids and peptides at a given pH can be paired with the nonane-1-sulfonate anion, facilitating their separation on a reversed-phase column. scispace.comnih.gov

A study on the separation of various amino acids demonstrated the effectiveness of ion-pair chromatography. While this specific study did not use this compound, it highlights the principle of using a buffer system to separate underivatized amino acids. For example, a method was developed for the simultaneous quantification of 10 essential amino acids using a phosphate (B84403) buffer system, achieving good separation within 25 minutes. nih.gov

Table 1: HPLC Conditions for Underivatized Amino Acid Separation

ParameterCondition
ColumnC18
Mobile PhaseGradient of 10 mM phosphate buffer and acetonitrile
Flow Rate1 mL/min
Temperature25 °C
DetectionUV

This table illustrates typical conditions for amino acid separation, where an ion-pairing reagent like this compound could be incorporated into the mobile phase to enhance separation of charged amino acids.

Biogenic Amines and Metabolites (e.g., Catecholamines)

Biogenic amines, a class of neurotransmitters that includes catecholamines like dopamine, norepinephrine, and epinephrine, are often analyzed using HPLC with an ion-pair reagent. tmc.edu These compounds are typically charged at physiological pH and require a counter-ion for effective retention in reversed-phase chromatography. The use of alkyl sulfonates, such as this compound, is a common strategy for the analysis of these positively charged molecules. shimadzu.com

A study on the stability of urinary biogenic amines highlighted the importance of proper sample handling to prevent degradation. While this study focused on stabilization using sodium citrate (B86180) as an alternative to hydrochloric acid, it underscores the analytical challenges in measuring these compounds, for which ion-pair chromatography is a relevant technique. nih.govresearchgate.net

Guanidino Compounds in Biological Matrices

This compound has been specifically utilized as an ion-pair reagent in the liquid chromatography analysis of guanidino compounds in serum. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk Guanidino compounds are a group of metabolites that can be elevated in certain pathological conditions. Their analysis in complex biological matrices like serum is facilitated by the use of ion-pair chromatography, which enhances their retention and separation from other sample components. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk

Recent research has focused on developing methods for the quantification of various guanidine (B92328) derivatives in water, highlighting the environmental presence of these compounds. nih.govresearchgate.net

Cephalosporins and Related Drug Metabolites

In the pharmaceutical field, this compound has been employed as a mobile phase additive for the determination of cephalosporin (B10832234) antibiotics and their metabolites in biological samples. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk Specifically, it has been used in coupled systems of ion-exchange and reversed-phase HPLC for the analysis of cefmatilen (B1668855) and its metabolites. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk The analysis of cephalosporins is crucial for quality control and pharmacokinetic studies. researchgate.netnih.gov

Numerous HPLC methods have been developed for the analysis of various cephalosporins, often utilizing reversed-phase columns and UV detection. nih.govsysrevpharm.orgnih.govunesp.br The addition of an ion-pair reagent like this compound can be beneficial for optimizing the separation of these often polar and ionizable drug compounds.

Mobile Phase Optimization Strategies in IPC

In Ion-Pair Chromatography (IPC), the mobile phase composition is a critical factor that dictates the retention and resolution of analytes. This compound, when used as an ion-pairing reagent, becomes a central component of these optimization strategies. The goal is to fine-tune the interactions between the analyte, the ion-pairing reagent, and the stationary phase to achieve the desired separation.

The concentration of the ion-pairing reagent, in this case, this compound, in the mobile phase is a powerful tool for controlling the retention of oppositely charged analytes. technologynetworks.com Generally, as the concentration of the sulfonate counter-ion increases, the retention time of cationic analytes on a reversed-phase column also increases. This occurs because a higher concentration of the ion-pairing reagent leads to greater coverage of the hydrophobic stationary phase, enhancing its ion-exchange capacity and promoting the formation of neutral ion pairs with the analyte. itwreagents.comshimadzu.ch

However, this relationship is not infinitely linear. Beyond a certain concentration, known as the "fold over point," a further increase in the this compound concentration can lead to a decrease in analyte retention. shimadzu.ch This phenomenon is attributed to the formation of micelles in the mobile phase. Once micelles are formed, the analyte can partition into this new secondary hydrophobic phase within the mobile phase, leading to earlier elution and reduced retention. shimadzu.ch Therefore, optimizing the concentration is a crucial step, typically falling within the 0.5 to 20 mM range, to maximize resolution without causing this reversal effect. technologynetworks.com

Table 1: Effect of this compound Concentration on Analyte Retention This table illustrates the conceptual relationship between the concentration of the ion-pairing reagent and the retention factor (k') of a cationic analyte.

Concentration of this compound (mM) Analyte Retention Factor (k') Primary Mechanism
2 1.5 Ion-pair formation on stationary phase
5 3.8 Increased ion-exchange capacity
10 7.2 Strong retention, optimal coverage
15 6.5 Onset of micelle formation in mobile phase

Mobile phase pH is another critical parameter in IPC, as it controls the ionization state of the analytes and can influence the surface charge of the stationary phase. For the separation of basic compounds using this compound, the pH of the mobile phase must be maintained at a level where the analytes are in their cationic (protonated) form to enable ion pairing.

Adjusting the pH can significantly alter the selectivity of the separation. For instance, in a mixture of basic analytes with different pKa values, subtle changes in the mobile phase pH can change the relative charge of the compounds, thereby altering their interaction strength with the adsorbed sulfonate counter-ion and changing their elution order. A stable pH, typically maintained with a buffer system, is essential for ensuring reproducible retention times and robust separations. chula.ac.th Furthermore, controlling the pH helps to suppress the ionization of residual silanol (B1196071) groups on silica-based stationary phases, which can otherwise cause undesirable peak tailing. welch-us.com

Table 2: Impact of Mobile Phase pH on a Basic Analyte (pKa = 8.5) This table demonstrates how pH affects the ionization of a basic analyte and its subsequent interaction with the negatively charged ion-pairing reagent.

Mobile Phase pH Analyte Form % Ionized (Approx.) Interaction with Sulfonate Reagent Expected Retention
6.5 Cationic (BH+) >99% Strong Ion Pairing High
7.5 Cationic (BH+) 90% Strong Ion Pairing High
8.5 50% Cationic / 50% Neutral 50% Moderate Ion Pairing Intermediate

Table 3: Influence of Acetonitrile Concentration on Analyte Retention Time This table shows the typical effect of increasing the organic modifier percentage on the retention of an analyte ion pair.

Acetonitrile Concentration (%) Mobile Phase Polarity Elution Strength Analyte Retention Time (min)
20 High Weak 15.2
30 Medium-High Moderate 9.8
40 Medium Strong 6.1

Stationary Phase Interactions and Column Equilibration in IPC

In IPC using this compound with a reversed-phase column (e.g., C8 or C18), the primary interaction mechanism involves the dynamic modification of the stationary phase. welch-us.comresearchgate.net The hydrophobic nonane (B91170) tail of the sulfonate molecule adsorbs onto the non-polar surface of the stationary phase packing material. welch-us.com This process creates a negatively charged surface, with the sulfonate groups extending into the mobile phase. welch-us.com The stationary phase is thus transformed into a dynamic ion-exchanger, which can then retain cationic analytes through electrostatic interactions. shimadzu.ch

A significant practical challenge in IPC is the time required for column equilibration. welch-us.com Before a stable and reproducible separation can be achieved, the stationary phase must become fully saturated with the ion-pairing reagent. This process can be slow, often requiring a large volume of the mobile phase to pass through the column to establish the necessary equilibrium. welch-us.com Insufficient equilibration can result in drifting retention times and poor reproducibility. For this reason, isocratic elution methods are often preferred over gradient elution in IPC, as changing the mobile phase composition during a gradient run disrupts this delicate equilibrium, necessitating lengthy re-equilibration between injections. welch-us.com

Capillary Zone Electrophoresis (CZE) Applications

Beyond its use in HPLC, this compound finds applications in other separation techniques, such as Capillary Zone Electrophoresis (CZE).

Interactions of Sodium Nonane 1 Sulfonate with Complex Chemical Systems

Interaction with Polymeric Matrices and Polyelectrolytes

The interaction between sodium nonane-1-sulfonate and polymers, particularly polyelectrolytes, is a subject of significant interest due to its relevance in various industrial formulations. These interactions are driven by both electrostatic attraction or repulsion and hydrophobic associations.

When this compound interacts with a nonionic polymer, the primary driving force for association is the hydrophobic interaction between the nonyl chain of the surfactant and hydrophobic segments of the polymer. This can lead to the formation of micelle-like clusters of the surfactant along the polymer chain. The concentration at which this association begins is known as the critical aggregation concentration (CAC), which is typically lower than the critical micelle concentration (CMC) of the surfactant alone. nih.gov The presence of the polymer provides a template that makes the formation of surfactant aggregates more energetically favorable. nih.gov

In the case of interactions with polyelectrolytes, electrostatic forces play a crucial role. For an oppositely charged polyelectrolyte, strong electrostatic attraction will exist between the sulfonate headgroup of the surfactant and the charged groups on the polymer chain. This leads to the formation of polyelectrolyte-surfactant complexes (PESCs). nih.govresearchgate.net These complexes can be soluble or can lead to phase separation, depending on factors like concentration, stoichiometry, and ionic strength. nih.govacs.org For a like-charged polyelectrolyte, such as poly(sodium 4-styrenesulfonate), the interaction is generally repulsive at low salt concentrations. However, hydrophobic interactions can still play a role, and at higher salt concentrations, which screen the electrostatic repulsion, association can occur.

Research on similar systems involving sulfonated polymers and surfactants has provided insights into these interactions. For instance, studies on polystyrene with sulfonate end groups have shown that these ionic groups have a strong tendency to aggregate, which affects polymer diffusion and film formation. nist.gov The interaction between sodium dodecyl sulfate (B86663) (an anionic surfactant) and povidone (a nonionic polymer) has been shown to increase the micro-viscosity of the system, which can impact the dissolution of other components. nih.gov

Interaction TypeDriving Force(s)Resulting Structure/EffectFactors Influencing Interaction
With Nonionic Polymers Hydrophobic interactionsMicelle-like clusters along the polymer chainSurfactant concentration, polymer structure
With Oppositely Charged Polyelectrolytes Electrostatic attraction, hydrophobic interactionsPolyelectrolyte-surfactant complexes (PESCs)Stoichiometry, ionic strength, pH
With Like-Charged Polyelectrolytes Electrostatic repulsion (dominant at low salt), hydrophobic interactionsGenerally repulsive, association possible at high salt concentrationsIonic strength, surfactant concentration

Colloidal Particle and Nanoparticle Interactions in Solution

This compound, as an anionic surfactant, plays a significant role in modifying the interactions between colloidal particles and nanoparticles in solution. Its adsorption onto particle surfaces can alter surface charge, hydrophobicity, and steric hindrance, thereby influencing the stability of the colloidal dispersion.

The interaction of surfactants with particles at interfaces, such as an oil-water interface, is crucial in the formation and stabilization of emulsions. The addition of an ionic surfactant like sodium dodecylsulfate (SDS) to a system of colloidal particles at a decane-water interface has been shown to decrease the repulsive interaction force between the particles. arxiv.orgarxiv.org This effect is concentration-dependent, with higher surfactant concentrations leading to a greater reduction in repulsion. arxiv.org This is attributed to the adsorption of the surfactant at the interface, which modifies the surface charge distribution.

In aqueous dispersions of nanoparticles, this compound can adsorb onto the nanoparticle surface through its hydrophobic tail, with the negatively charged sulfonate headgroup oriented towards the aqueous phase. This imparts a negative surface charge to the nanoparticles, leading to electrostatic repulsion between them and thus enhancing the stability of the dispersion against aggregation. mdpi.com

Studies on silica (B1680970) (SiO₂) nanoparticles have demonstrated a synergistic effect when combined with alpha-olefin sulfonate sodium (AOS), a surfactant similar to this compound. The addition of AOS to a SiO₂ nanofluid was found to increase the magnitude of the zeta potential, indicating enhanced electrostatic stability. mdpi.com This adsorption of the surfactant onto the nanoparticle surface can prevent agglomeration and deposition. mdpi.com Similarly, the presence of sulfonated groups is utilized in creating stable nanoparticle formulations for various applications. For example, gold and silver nanoparticles have been stabilized using mercaptoethane sulfonate, where the sulfonate groups provide water solubility and stability. google.com

The effectiveness of stabilization can depend on the nature of the nanoparticle. For instance, in foam stability studies, the addition of surfactants like AOS to nanoparticle dispersions (such as SiO₂ and Al₂O₃) has been investigated to enhance foam lifetime for applications like enhanced oil recovery. ieomsociety.org

Nanoparticle SystemSurfactantObserved EffectResearch Finding
SiO₂ NanoparticlesAlpha-Olefin Sulfonate Sodium (AOS)Increased zeta potential from -39.7 mV to -40.2 mV, indicating enhanced stability. mdpi.comThe surfactant adsorbs on the nanoparticle surface, increasing electrostatic repulsion and preventing aggregation. mdpi.com
Colloidal Particles at Decane-Water InterfaceSodium Dodecylsulfate (SDS)Decreased repulsive interaction force between particles with increasing SDS concentration. arxiv.orgAdsorption of the surfactant at the oil-water interface modifies the electrostatic interactions between particles. arxiv.orgarxiv.org
Gold/Silver NanoparticlesMercaptoethane SulfonateFormation of stable, water-soluble nanoparticles. google.comThe sulfonate groups provide a hydrophilic shell and electrostatic repulsion, preventing aggregation. google.com

Interaction with Macromolecular Assemblies

Macromolecular assemblies are large, complex structures formed by the non-covalent association of macromolecules. This compound can interact with these assemblies, influencing their formation, stability, and properties. These interactions are of particular importance in biological systems and in the development of structured materials.

One example of a macromolecular assembly is a supramolecular polymer, which is formed through reversible, non-covalent interactions between monomeric units. The formation of such polymers can be driven by host-guest interactions. For instance, a supramolecular polymer has been created through the interaction of a cationic pillar mdpi.comarene (a macrocycle) and a symmetric sulfonate with dual binding sites. nankai.edu.cn The strong binding between the cationic host and the sulfonate guest drives the polymerization process. nankai.edu.cn While this example does not use this compound directly, it highlights the potential for the sulfonate group to act as a binding site in the formation of such assemblies. This compound, with its single sulfonate headgroup, could potentially act as a "capping" agent in such systems, controlling the length of the supramolecular polymer chains.

In the context of biological macromolecules, surfactants can interact with proteins and other biopolymers. These interactions can lead to the unfolding of proteins or the disruption of protein complexes. The hydrophobic tail of the surfactant can penetrate the hydrophobic core of a protein, while the ionic headgroup can interact with charged amino acid residues on the protein surface.

Another relevant area is the formation of complexes between polyelectrolytes and surfactants, as discussed in section 7.1. These polyelectrolyte-surfactant complexes can be considered a form of macromolecular assembly, where the final structure is dictated by the interplay of electrostatic and hydrophobic forces. nih.govresearchgate.net The structure of these complexes can range from necklace-like arrangements of surfactant micelles along the polymer chain to more compact, aggregated structures. nih.gov

Theoretical and Computational Chemistry Studies of Sodium Nonane 1 Sulfonate

Molecular Modeling of Surfactant Structure and Conformation

Molecular modeling is fundamental to understanding the structure-property relationships of surfactants. researchgate.net It encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For sodium nonane-1-sulfonate, this involves creating a digital model of the molecule—a nonane (B91170) chain attached to a sulfonate headgroup with a sodium counterion—and studying its preferred shapes (conformations) and interactions with its environment. researchgate.net

Two primary approaches in molecular simulations are atomistic and coarse-grained models. nih.gov

Atomistic simulations , also known as all-atom (AA) simulations, represent every atom in the system as a distinct particle. researchgate.net This high level of detail allows for the accurate study of specific molecular interactions, such as hydrogen bonding and the precise conformation of the surfactant's alkyl tail and hydrophilic headgroup. researchgate.net Force fields like GAFF (General AMBER Force Field), CHARMM, and OPLS are commonly used to define the potential energy of the system based on the positions of all atoms. rsc.orgacs.org However, the computational cost of these simulations is high, limiting the time and length scales that can be practically studied. nih.gov

Coarse-grained (CG) simulations simplify the system by grouping several atoms into single "beads" or "superatoms". researchgate.netuni-konstanz.de For this compound, the nonyl tail might be represented by a few beads, and the sulfonate headgroup and its counterion by another one or two. This reduction in the number of particles allows for simulations to run for much longer times and on larger systems, making it feasible to study large-scale phenomena like spontaneous micelle formation and phase behavior. nih.govresearchgate.net While less detailed, CG models are designed to reproduce key macroscopic and structural properties of the system. nih.gov

Table 1: Comparison of Atomistic and Coarse-Grained Simulation Methods

FeatureAtomistic (All-Atom) SimulationsCoarse-Grained (CG) Simulations
Level of Detail High: Every atom is explicitly represented.Low: Groups of atoms are represented as single beads. researchgate.net
Computational Cost HighLow to Moderate
Accessible Timescale Nanoseconds (ns) to microseconds (µs)Microseconds (µs) to milliseconds (ms)
Accessible Length Scale Nanometers (nm)Tens to hundreds of nanometers
Typical Applications Detailed conformational analysis, solvation shell structure, specific intermolecular interactions. researchgate.netSelf-assembly, micellization, phase behavior, membrane interactions. researchgate.net
Force Fields AMBER, CHARMM, OPLS, GROMOS. acs.orgMARTINI, SIRAH, Custom-parameterized force fields.

Quantum mechanics (QM) methods are employed to achieve the highest level of accuracy in describing molecular properties. wikipedia.org Methods like Density Functional Theory (DFT) can be used to optimize the geometry of the this compound molecule and to calculate its electron distribution. osti.gov This information is crucial for deriving accurate partial atomic charges, which are essential parameters in classical atomistic force fields. osti.gov

Furthermore, QM calculations can directly determine the interaction energies between molecules. For instance, the energy of interaction between two surfactant molecules, or between a surfactant molecule and a water molecule, can be computed. These high-accuracy energy calculations serve as benchmarks for refining and validating the parameters used in less computationally expensive classical force fields, ensuring that the simulations provide a realistic representation of the physical system. wikipedia.orgucmerced.edu

Molecular Dynamics Simulations of Micellization Processes

Molecular dynamics (MD) simulations are a cornerstone for studying the dynamic processes of surfactant aggregation. acs.orgmdpi.com By simulating the movement of surfactant molecules and solvent over time, MD provides a virtual microscope to observe how and why micelles form. acs.org

Starting from a random distribution of this compound molecules in water, MD simulations can track their spontaneous self-assembly into spherical or other shaped aggregates once the concentration exceeds the critical micelle concentration (CMC). researchgate.netacs.org These simulations provide detailed information on:

Critical Micelle Concentration (CMC): By running simulations at various surfactant concentrations, the free monomer concentration can be monitored. The point at which it remains relatively constant with increasing total concentration corresponds to the CMC. acs.orgacs.org

Aggregation Number: The average number of surfactant molecules in a stable micelle can be directly counted from the simulation trajectories. mdpi.com

Micelle Structure: The simulations reveal the internal structure of the micelle, including the radius of the hydrophobic core, the distribution of the sulfonate headgroups at the surface, the degree of water penetration into the core, and the location and binding of sodium counterions. acs.orgmdpi.com For sodium alkyl sulfates, simulations show that about 25% of sodium ions are located in the first shell and 50% in the first two shells of the micelle. acs.org

Studies on homologous series like sodium alkyl sulfates (from hexyl to nonyl) have shown that MD simulations can qualitatively reproduce experimental trends, such as the decrease in CMC and the increase in aggregation number with longer alkyl chain lengths. acs.org

Table 2: Simulated Micellar Properties for Short-Chain Sodium Alkyl Sulfates (Analogous Systems)

SurfactantChain LengthSimulated CMC (mM)Experimental CMC (mM)Simulated Aggregation Number
Sodium Hexyl Sulfate (B86663)6~45042020-30
Sodium Heptyl Sulfate7~22022030-40
Sodium Octyl Sulfate8~13013040-50
Sodium Nonyl Sulfate 9 ~60 60 50-60

Note: Data is illustrative and based on findings for sodium alkyl sulfates, which are structurally similar to sulfonates and serve as a proxy to demonstrate the capabilities of MD simulations. acs.orgacs.org

Computational Studies of Interfacial Adsorption and Interactions

The primary function of surfactants is to adsorb at interfaces (e.g., oil-water or air-water) and reduce interfacial tension (IFT). aip.org Computational studies are invaluable for understanding how this compound molecules arrange themselves at these interfaces. rsc.orgresearchgate.net

Simulations typically model a slab of water and a slab of a nonpolar solvent (like nonane or octane (B31449) to represent oil) or a vacuum (to represent air). Surfactant molecules are then introduced into the system. aip.org These simulations can calculate:

Interfacial Tension (IFT): The IFT can be computed directly from the pressure tensor components of the simulation box. The reduction in IFT upon surfactant addition can be quantified and compared with experimental values. rsc.orgrsc.org

Adsorption Isotherms: By varying the number of surfactant molecules, one can calculate the surface excess concentration and construct adsorption isotherms, which relate the concentration of the surfactant at the interface to its bulk concentration. rsc.org

Molecular Orientation: The simulations reveal the average orientation of the surfactant molecules at the interface. Typically, the hydrophilic sulfonate headgroup is anchored in the aqueous phase, while the hydrophobic nonyl tail extends into the nonpolar phase or air. aip.orgmdpi.com

Interfacial Structure: The density profiles of water, oil, and surfactant components perpendicular to the interface can be calculated, providing a measure of the interfacial thickness and the degree of interpenetration of the different phases. rsc.orgmdpi.com

For similar sulfonated surfactants, simulations have shown that the structure of the hydrophobic tail can significantly impact packing and orientation at the interface, which in turn affects the efficiency of IFT reduction. aip.org

Thermodynamic and Phase Behavior Modeling of Surfactant Systems

Techniques such as thermodynamic integration or free energy perturbation can be used in conjunction with MD simulations to calculate:

Free Energy of Micellization: This value indicates the thermodynamic favorability of micelle formation.

Free Energy of Adsorption: This is the change in free energy when a surfactant molecule moves from the bulk solution to an interface, and it is directly related to the surface activity of the surfactant. rsc.org

Potential of Mean Force (PMF): The PMF profile for moving a surfactant molecule from water to oil through the interface can be calculated. osti.gov This provides a detailed energy landscape of the adsorption process.

Beyond single-molecule thermodynamics, larger-scale modeling can be used to predict the phase behavior of surfactant-water-oil systems. researchgate.net While computationally intensive, these simulations can help construct phase diagrams, predicting the conditions under which different phases (like micellar solutions, lamellar phases, or microemulsions) are stable. researchgate.net Thermodynamic models like UNIFAC can also be adapted to correlate and predict properties such as the CMC in surfactant solutions. dtu.dk

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry can predict spectroscopic properties, which provides a direct link between the simulated molecular structures and dynamics and experimental measurements. mit.edu For this compound, methods based on quantum chemistry can calculate vibrational frequencies.

These calculated frequencies can be used to generate predicted infrared (IR) and Raman spectra. mit.edu The process involves:

Optimizing the molecular geometry of this compound using a high-level QM method.

Calculating the second derivatives of the energy with respect to atomic positions to obtain the force constants and vibrational normal modes.

From these, the vibrational frequencies and intensities for IR and Raman spectra are determined.

Comparing these predicted spectra with experimental data, such as the FT-Raman spectrum available in databases, serves as a rigorous test of the accuracy of the computational model. nih.gov Discrepancies can point to specific environmental effects (like solvation) or dynamic processes not captured in a static calculation.

Environmental Fate and Degradation Mechanisms of Sodium Nonane 1 Sulfonate

Biodegradability Assessment of Alkyl Sulfonates

The biodegradability of linear alkyl sulfonates is a key factor in their environmental risk assessment. Extensive research has shown that these compounds are readily biodegradable under aerobic conditions. industrialchemicals.gov.aukao.com The process is primarily carried out by microbial populations found in environments such as wastewater treatment plants, surface waters, and soils. researchgate.netcler.com

The rate and extent of biodegradation are influenced by several factors, including the length of the alkyl chain, the presence of adapted microorganisms, temperature, and the availability of oxygen. acs.org Studies on various LAS homologues show that biodegradation is rapid and extensive. For instance, in standard OECD tests (301A and 301B), LAS mixtures demonstrated degradation ranging from 66.7% to 94%. industrialchemicals.gov.au The primary biodegradation of C11 and C12 LAS in seawater can exceed 99%. acs.org

Under aerobic conditions, the degradation process is initiated by the omega-oxidation (ω-oxidation) of the terminal methyl group of the alkyl chain, followed by sequential beta-oxidation (β-oxidation), which shortens the alkyl chain. researchgate.netresearchgate.net This ultimately leads to the opening of the benzene (B151609) ring and complete mineralization to carbon dioxide, water, and sulfate (B86663).

In contrast, under strictly anaerobic conditions, the biodegradation of LAS is significantly slower or even negligible. researchgate.neteuropa.eu However, many environments considered "anaerobic," such as sediments, are often anoxic (oxygen-limited) rather than strictly anaerobic. cler.com In these anoxic environments, oxygen can diffuse and support initial aerobic degradation, which can then continue even in the absence of oxygen. cler.com Studies have shown that LAS can degrade in anaerobic sulfate-reducing marine sediment, with degradation reaching 79% over 165 days. cler.com

The efficiency of LAS removal in wastewater treatment plants (WWTPs) is very high, often exceeding 98%, particularly in activated sludge systems which provide aerobic conditions. researchgate.net

Table 1: Biodegradation Efficiency of Linear Alkylbenzene Sulfonates (LAS) in Various Systems

System/ConditionLAS Homologue/MixtureDegradation/Removal Efficiency (%)Source
Activated Sludge TreatmentLAS Mixture99.3 ± 0.6 researchgate.net
Lagoon TreatmentLAS Mixture98.5 ± 1.8 researchgate.net
Oxidation Ditch TreatmentLAS Mixture98.0 ± 4.2 researchgate.net
Trickling FilterLAS Mixture77.4 ± 15.5 researchgate.net
Aerobic SeawaterC12LAS & C11LAS>99 acs.org
OECD 301A & 301B TestsLAS Mixture (C11.6 avg.)66.7 - 94 industrialchemicals.gov.au
Anaerobic Marine Sediment (165 days)LAS79 cler.com

Abiotic Degradation Pathways (e.g., UV/H₂O₂ Systems)

While biodegradation is the primary removal mechanism for linear alkyl sulfonates, abiotic degradation pathways can also contribute to their transformation in the environment. Advanced Oxidation Processes (AOPs), such as those involving ultraviolet (UV) radiation combined with hydrogen peroxide (H₂O₂), are effective in degrading persistent organic pollutants.

Although less studied for readily biodegradable compounds like sodium nonane-1-sulfonate, research on more recalcitrant fluorinated sulfonates demonstrates the efficacy of these methods. For instance, sodium p-perfluorous nonenoxybenzene sulfonate (OBS), a compound more resistant to degradation than LAS, can be effectively decomposed by UV/H₂O₂ systems. rsc.orgresearchgate.net In one study, more than 96% of the parent OBS molecules were degraded within 20 minutes in both UV and UV/H₂O₂ systems. rsc.orgresearchgate.net The UV/H₂O₂ system was particularly effective at destroying the sulfonated aromatic moiety, achieving 99% sulfate recovery after 2 hours, compared to 61% with UV alone. rsc.orgresearchgate.net

These findings suggest that abiotic pathways like photolysis, particularly enhanced by oxidizing agents, can contribute to the degradation of alkyl sulfonates in sunlit surface waters. The mechanism in UV/H₂O₂ systems involves the generation of highly reactive hydroxyl radicals (•OH), which attack the organic molecule, leading to its fragmentation and mineralization. rsc.org For linear alkyl sulfonates, this attack would likely occur on both the alkyl chain and the aromatic ring.

Identification and Characterization of Degradation Products and Pathways

The primary biodegradation pathway for linear alkylbenzene sulfonates (LAS) is well-established and proceeds through several key steps.

Omega (ω)-Oxidation : The process begins with the enzymatic oxidation of the terminal methyl group of the alkyl chain to a carboxylic acid. researchgate.net

Beta (β)-Oxidation : The resulting carboxylated alkyl chain is then progressively shortened by the removal of two-carbon units in a process identical to the fatty acid metabolism. researchgate.net

Formation of Sulfophenyl Carboxylates (SPCs) : This sequence of oxidations leads to the formation of a family of intermediate metabolites known as sulfophenyl carboxylates (SPCs). researchgate.neteuropa.eu These intermediates, which have shorter alkyl chains, are more water-soluble than the parent LAS molecule.

Ring Cleavage and Mineralization : The final stage involves the microbial cleavage of the benzene ring of the SPCs, ultimately leading to complete mineralization into carbon dioxide (CO₂), water (H₂O), and inorganic sulfate (SO₄²⁻). cler.com

The formation and subsequent degradation of SPCs are key indicators of LAS biodegradation in the environment. cler.com Under abiotic degradation conditions, such as in a UV/H₂O₂ system, the degradation of a related compound, OBS, was found to proceed through different intermediates. For OBS, seven stable degradation products were identified, resulting from reactions like hydroxyl radical addition to the double bond and the benzene ring, followed by fragmentation. rsc.org While the specific products would differ for this compound due to its different structure, the reactive nature of the process would similarly lead to fragmentation and mineralization.

Environmental Transport and Persistence Considerations

Due to their widespread use, linear alkyl sulfonates are released into wastewater, and despite high removal rates in treatment plants, residual amounts can enter aquatic environments. europa.eu Their environmental transport and persistence are governed by their physicochemical properties and interactions with environmental media.

Transport: The primary processes controlling the fate and transport of these chemicals in soil and groundwater are advection, dispersion, sorption, and biodegradation. researchgate.net In aquatic systems, LAS compounds adsorb to suspended solids and sediments. scielo.sa.cr It is estimated that 20% to 50% of LAS in the water column can be removed through adsorption to solids. scielo.sa.cr This partitioning behavior means that while concentrations in the water column may decrease, concentrations in the sediment can be higher, particularly near wastewater discharge points. industrialchemicals.gov.auscielo.sa.cr However, because LAS biodegrades rapidly under aerobic conditions, it is not expected to undergo long-range transport. industrialchemicals.gov.au

Persistence: Linear alkyl sulfonates are considered non-persistent in the environment. industrialchemicals.gov.aukao.com Their rapid biodegradation in aerobic environments prevents significant accumulation. Monitoring studies in rivers generally find low concentrations, typically below 50 µg/L, even in areas with low effluent dilution. researchgate.net Higher concentrations can be found in sediments below the outfalls of less efficient treatment systems like trickling filters. researchgate.net

Emerging Research Directions and Future Perspectives

Novel Applications in Advanced Materials Science

The foray of Sodium Nonane-1-sulfonate into advanced materials science is driven by its effectiveness as a stabilizing and directing agent at the nanoscale. Its amphiphilic nature, consisting of a nine-carbon hydrophobic tail and a hydrophilic sulfonate head group, allows it to influence the formation and functionalization of various nanomaterials. cymitquimica.com

Researchers are investigating the use of this compound in the synthesis of nanoparticles. During emulsion precipitation, a method used to create nanoparticles, surfactants like this compound can control particle size and prevent aggregation by forming a protective layer around the newly formed particles. wiley-vch.de This is crucial for producing nanomaterials with consistent and predictable properties, which is a cornerstone of nanotechnology. wiley-vch.de For instance, in the synthesis of certain metal oxide nanoparticles, the choice of surfactant is critical for controlling the particle's morphology and ensuring its stability in a suspension. wiley-vch.de

Furthermore, the functionalization of advanced materials is another promising area. There is research into the use of sulfonate-containing compounds for the modification of nanodiamonds, which could have applications in various fields. researchgate.net The sulfonate group can be used to attach other molecules to the surface of a material, thereby imparting new functionalities. In the context of biomaterials, this compound has been utilized in studies examining the interactions between proteins and carbohydrates, as well as investigating the solubility of drugs in aqueous solutions. alfa-chemical.com This suggests its potential role in drug delivery systems and biomedical diagnostics, where controlling interfacial phenomena is key. The development of smart materials that respond to environmental stimuli also represents a future avenue for surfactants like this compound, contributing to materials with programmable properties. case.edu

The table below summarizes some of the potential applications of this compound in advanced materials science.

Application AreaRole of this compoundPotential Impact
Nanoparticle Synthesis Stabilizing agent, size-control agentProduction of uniform nanoparticles for electronics, catalysts, and medicine. wiley-vch.de
Material Functionalization Surface modifying agentCreation of materials with tailored surface properties for sensors or targeted delivery. researchgate.net
Biomaterial Interfaces Modulator of biomolecular interactionsDevelopment of advanced drug delivery systems and diagnostic tools. alfa-chemical.com
Smart Materials Responsive component in formulationsEngineering of materials that can adapt to changes in their environment. case.edu

Synergistic Effects in Mixed Surfactant Systems

The performance of surfactants can often be significantly enhanced by mixing different types. This phenomenon, known as synergy, arises from favorable interactions between the surfactant molecules at interfaces and in the bulk solution, leading to properties that are superior to those of the individual components. This compound, as an anionic surfactant, can exhibit strong synergistic effects when combined with other types of surfactants, such as cationic, non-ionic, or zwitterionic surfactants. acs.orgcup.edu.cn

The primary driver of synergy is the reduction of electrostatic repulsion between the charged headgroups of the ionic surfactants. For example, in a mixture of an anionic surfactant like this compound and a cationic surfactant, the oppositely charged headgroups attract each other, allowing for a more compact packing of the molecules at the air-water interface and in micelles. acs.org This increased packing efficiency leads to a more significant reduction in surface tension and a lower critical micelle concentration (CMC), which is the concentration at which micelles begin to form. acs.orgresearchgate.net A lower CMC is desirable as it means less surfactant is needed to achieve the desired effect, reducing both cost and environmental impact.

In mixtures with non-ionic surfactants, the synergy is often driven by a decrease in the electrostatic repulsion between the anionic headgroups, as the non-ionic surfactant molecules can position themselves between the charged groups. rsc.org This also leads to a more negative Gibbs free energy of micellization, indicating a more spontaneous and favorable micelle formation process. researchgate.net The interaction between the different surfactant molecules can be quantified by an interaction parameter (β), with negative values indicating synergistic interactions. researchgate.netnih.gov

The table below outlines the expected synergistic effects when this compound is mixed with other types of surfactants.

Surfactant MixturePrimary Interaction MechanismResulting Synergistic Effects
Anionic (this compound) + Cationic Strong electrostatic attraction between oppositely charged headgroups. acs.orgSignificant reduction in CMC, enhanced surface tension reduction, formation of highly stable mixed micelles. acs.orgresearchgate.net
Anionic (this compound) + Non-ionic Reduction of electrostatic repulsion between anionic headgroups by the non-ionic spacer effect. rsc.orgLower CMC than the individual anionic surfactant, improved foaming and emulsifying properties. rsc.orgnih.gov
Anionic (this compound) + Zwitterionic Electrostatic interactions that vary with pH, coupled with reduced repulsion. cup.edu.cnEnhanced performance over a wide range of conditions, improved salt and temperature tolerance. cup.edu.cn

These synergistic systems are being explored for a variety of applications, including enhanced oil recovery, where the ultra-low interfacial tension achievable with mixed surfactants is crucial, and in advanced cleaning formulations. cup.edu.cn

Green Chemistry Approaches in Synthesis and Application

In line with the growing emphasis on sustainability, green chemistry principles are being increasingly applied to the lifecycle of chemical products, including surfactants like this compound. This involves developing cleaner synthesis methods and using the surfactant in environmentally benign applications.

From an application perspective, this compound is considered to be a more environmentally friendly option compared to some other surfactants due to its biodegradability and lower toxicity. cymitquimica.com Its linear alkyl chain is more readily broken down by microorganisms in the environment than the branched chains found in some older types of surfactants. The pursuit of "green" surfactants often focuses on using renewable feedstocks, minimizing waste, and ensuring the final product is readily biodegradable.

In terms of synthesis, traditional methods for producing sulfonates can involve harsh reagents and generate significant waste. Green chemistry seeks to address these issues. For example, research into the synthesis of other sulfonates has explored the use of water as a solvent, which is non-toxic and environmentally benign, and the development of catalytic processes that are more efficient and generate fewer byproducts. nih.govgoogle.com The reduction of sulfonyl chlorides with reagents like sodium sulfite (B76179) in an aqueous medium represents a common and relatively clean method for preparing sodium sulfinates, which are precursors to sulfonates. nih.gov

Future research is likely to focus on developing novel synthetic routes to this compound that align with the principles of green chemistry. This could include biocatalytic methods, which use enzymes to carry out specific chemical transformations under mild conditions, or the use of renewable starting materials derived from biomass. The principles of a circular economy, where waste from one process becomes the feedstock for another, are also being applied to the chemical industry and could lead to more sustainable ways of producing surfactants. mdpi.com

The degradability of surfactants is another key aspect of their environmental profile. While this compound is biodegradable, research on other sulfonated surfactants has explored advanced oxidation processes (AOPs), such as using UV light and hydrogen peroxide, to break down more persistent compounds. researchgate.net Such research can provide insights into the environmental fate of surfactants and help in the design of new molecules that are both effective and easily degradable. researchgate.netrsc.org

The table below outlines how green chemistry principles can be applied to the lifecycle of this compound.

Green Chemistry PrincipleApplication to SynthesisApplication to Use and End-of-Life
Use of Renewable Feedstocks Synthesizing the nonane (B91170) backbone from plant-derived sources.Formulating products with other bio-based ingredients.
Atom Economy Designing synthetic routes that maximize the incorporation of all starting materials into the final product.Not directly applicable.
Less Hazardous Chemical Syntheses Avoiding the use of toxic reagents and solvents; using catalytic methods. nih.govUse in formulations that are non-toxic to aquatic life. cymitquimica.com
Designing for Degradation The linear alkyl chain of this compound is inherently more biodegradable. cymitquimica.comEnsuring complete degradation in wastewater treatment plants. rsc.org
Safer Solvents and Auxiliaries Using water or other green solvents in the synthesis process. google.comFormulating aqueous-based products to avoid volatile organic compounds (VOCs).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.